phenyl N-(3-nitrophenyl)carbamate
Overview
Description
Phenyl N-(3-nitrophenyl)carbamate is an organic compound with the molecular formula C13H10N2O4. It is a type of carbamate, which is a class of compounds derived from carbamic acid. This compound is characterized by the presence of a phenyl group and a 3-nitrophenyl group attached to a carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl N-(3-nitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves reacting phenyl chloroformate with 3-nitroaniline in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is typically carried out at temperatures ranging from 10 to 40°C with constant stirring for 1 to 2 hours .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(3-nitrophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like TEA.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted carbamates.
Reduction: Formation of phenyl N-(3-aminophenyl)carbamate.
Oxidation: Formation of phenolic carbamates.
Scientific Research Applications
Phenyl N-(3-nitrophenyl)carbamate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: As a potential pharmacophore in drug design and development.
Industry: In the production of polymers and coatings due to its reactivity and stability.
Mechanism of Action
The mechanism of action of phenyl N-(3-nitrophenyl)carbamate involves its interaction with molecular targets through hydrogen bonding and electronic interactions. The carbamate functionality imposes conformational restrictions due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. This allows the compound to participate in hydrogen bonding through the carboxyl group and the backbone NH, influencing its biological activity .
Comparison with Similar Compounds
Phenyl N-(3-nitrophenyl)carbamate can be compared with other similar compounds such as:
Phenyl N-(4-nitrophenyl)carbamate: Similar structure but with the nitro group in the para position, affecting its reactivity and properties.
Phenyl N-(2-nitrophenyl)carbamate: Nitro group in the ortho position, leading to different steric and electronic effects.
Phenyl N-(3-aminophenyl)carbamate: Reduction product of this compound, with an amino group instead of a nitro group
Properties
IUPAC Name |
phenyl N-(3-nitrophenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(19-12-7-2-1-3-8-12)14-10-5-4-6-11(9-10)15(17)18/h1-9H,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBQTHUEPKJNBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188777 | |
Record name | 3-Nitrophenyl phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35289-89-5, 50699-52-0 | |
Record name | 3-Nitrophenyl phenylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035289895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrophenyl phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENYL N-(3-NITROPHENYL)CARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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